2-Chloro-6-(naphthalen-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-6-naphthalen-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-9-16-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYHKSNZQEKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734917 | |
| Record name | 2-Chloro-6-(naphthalen-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875900-54-2 | |
| Record name | 2-Chloro-6-(naphthalen-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The primary synthetic approach for 2-Chloro-6-(naphthalen-1-yl)pyrazine involves the nucleophilic aromatic substitution reaction between chloropyrazine and naphthalen-1-ylamine or related naphthalene derivatives. The reaction typically proceeds under controlled temperature and pressure conditions, often catalyzed by suitable catalysts to enhance yield and selectivity.
Typical Reaction:
Naphthalen-1-ylamine + 2-chloropyrazine → this compound-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
- Catalyst: Transition metal catalysts or Lewis acids may be employed to facilitate the substitution.
- Temperature: Moderate heating (80–120 °C) to promote reaction kinetics.
- Time: Several hours, depending on scale and catalyst efficiency.
This method ensures the selective substitution at the 6-position of the pyrazine ring while retaining the chlorine atom at the 2-position, which is critical for further chemical modifications.
Industrial Scale Synthesis
On an industrial scale, the synthesis is optimized for cost-effectiveness and scalability. Advanced chemical engineering techniques such as continuous flow reactors and automated temperature/pressure controls are used to maintain consistent product quality.
- Key Features:
- Large batch or continuous flow synthesis.
- Use of high-purity starting materials to minimize side reactions.
- Efficient purification steps, including crystallization or chromatographic techniques, to obtain high-purity product.
Reaction Mechanism and Analysis
The preparation involves a nucleophilic aromatic substitution (S_NAr) mechanism where the naphthalen-1-ylamine acts as a nucleophile attacking the electrophilic carbon on the chloropyrazine ring.
-
- Activation of the pyrazine ring by the electron-withdrawing chlorine substituent at the 2-position.
- Nucleophilic attack by the amino group of naphthalen-1-ylamine at the 6-position carbon of the pyrazine ring.
- Displacement of a leaving group (usually a halide or proton abstraction) to form the substituted product.
Catalysts and Conditions:
Catalysts such as palladium complexes or copper salts can be used to facilitate the reaction, particularly in cross-coupling variants.
Alternative Synthetic Strategies
While the direct substitution method is predominant, other synthetic approaches have been explored:
Halogenation of Preformed Naphthalen-1-ylpyrazine:
Starting with 6-(naphthalen-1-yl)pyrazine, selective chlorination at the 2-position using reagents like phosphorus oxychloride (POCl₃) can yield the target compound.Cross-Coupling Reactions:
Suzuki or Stille coupling reactions using 2-chloropyrazine derivatives and naphthalen-1-yl boronic acids or stannanes under palladium catalysis offer alternative routes with high regioselectivity.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Naphthalen-1-ylamine + 2-chloropyrazine | Polar aprotic solvent, moderate heat, possible metal catalyst | Straightforward, good yield | Requires careful control of conditions to avoid side reactions |
| Halogenation of Naphthalen-1-ylpyrazine | 6-(Naphthalen-1-yl)pyrazine + POCl₃ | Chlorination agent, controlled temperature | High selectivity for 2-chloro substitution | Multi-step synthesis, availability of precursor |
| Cross-Coupling (Suzuki/Stille) | 2-chloropyrazine + naphthalen-1-yl boronic acid/stannane | Pd catalyst, base, inert atmosphere | High regioselectivity, mild conditions | Requires expensive catalysts and reagents |
Research Findings on Preparation
- The nucleophilic aromatic substitution method remains the most widely used due to its simplicity and accessibility of starting materials.
- Industrial methods emphasize reaction scalability and purity, often employing continuous flow synthesis to improve efficiency.
- Recent research highlights the use of palladium-catalyzed cross-coupling reactions to achieve high selectivity and yield, especially when sensitive functional groups are present on the naphthalene or pyrazine rings.
- Optimization of reaction parameters such as temperature, solvent, and catalyst loading significantly influences product yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position undergoes nucleophilic substitution under various conditions:
Amination Reactions
-
Primary/Secondary Amines : Reacts with amines (e.g., n-octylamine) to form substituted pyrazine derivatives. For example, 2-(alkylamino)-6-(naphthalen-1-yl)pyrazine derivatives are synthesized in ethanol under reflux (72–86% yields) .
-
Hydrazine : Treatment with hydrazine hydrate produces 2-hydrazinyl-6-(naphthalen-1-yl)pyrazine, confirmed by IR (νN-H at 3300–3350 cm⁻¹) and ¹H NMR (singlet for NH₂ at δ 4.2–4.5 ppm) .
Thiolation
-
Reaction with thiourea in ethanol yields 2-thioureido-6-(naphthalen-1-yl)pyrazine, characterized by νC=S at 1233–1238 cm⁻¹ in IR spectra .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane at 150°C (microwave irradiation) to form 2-aryl-6-(naphthalen-1-yl)pyrazines (e.g., 2-phenyl-6-(naphthalen-1-yl)pyrazine, 89% conversion) .
Oxidation
-
Pyrazine rings are resistant to oxidation, but the naphthalene moiety may undergo selective oxidation (e.g., with KMnO₄/H₂SO₄) to form naphthoquinone derivatives .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to piperazine, yielding 2-chloro-6-(naphthalen-1-yl)piperazine .
Cycloaddition and Heterocycle Formation
The pyrazine core participates in cycloaddition reactions:
[3+2] Cycloaddition
-
Reacts with N-isocyanoiminotriphenylphosphorane and terminal alkynes under AgNO₃ catalysis to form pyrazole-fused derivatives (e.g., imidazo[1,2-a]pyrazines) .
Biological Activity-Driven Modifications
Derivatives exhibit pharmacological relevance:
| Reaction | Product | Biological Activity | IC₅₀ (nM) |
|---|---|---|---|
| Substitution with thiourea | 2-thioureido-6-(naphthalen-1-yl)pyrazine | Antiproliferative (NCI-H460 cells) | 25 ± 2.6 |
| Hydrazine substitution | 2-hydrazinyl-6-(naphthalen-1-yl)pyrazine | Cytotoxic (HeLa cells) | 127 ± 25 |
| Suzuki coupling with phenyl | 2-phenyl-6-(naphthalen-1-yl)pyrazine | ATPase inhibition (H. pylori) | 10–33 |
Comparative Reactivity Analysis
The chlorine atom’s reactivity is influenced by electronic effects from the naphthalene group:
| Position | Electron Density | Reactivity Toward Nucleophiles |
|---|---|---|
| 2-Chloro | Electron-deficient | High (SNAr favored) |
| 6-Naphthyl | Electron-rich | Stabilizes intermediates |
Scientific Research Applications
Chemistry
2-Chloro-6-(naphthalen-1-yl)pyrazine serves as a building block for synthesizing more complex organic compounds. Its ability to undergo various chemical reactions makes it versatile for creating derivatives that can be used in pharmaceuticals and materials science.
Biology
In biological research, this compound is explored for its interactions with biomolecules:
- Biological Activity: Preliminary studies indicate potential antimicrobial , anticancer , and anti-inflammatory properties.
- It has shown promising results in inhibiting the growth of certain bacterial strains, suggesting its use in developing new antimicrobial agents.
Medicine
The compound's potential therapeutic applications are noteworthy:
- Anticancer Activity: In vitro studies have demonstrated antiproliferative effects against cancer cell lines, with IC₅₀ values indicating effectiveness in low micromolar ranges.
- Drug Development: It is being investigated for its potential as an active pharmaceutical ingredient (API) or intermediate in drug synthesis.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
Mechanism of Action
The mechanism by which 2-Chloro-6-(naphthalen-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural and Functional Analogues
2-Chloro-6-(1-pyrrolidinyl)pyrazine
- Molecular Formula : C₈H₁₀ClN₃
- Substituents : Chlorine (position 2), pyrrolidinyl (position 6).
- Properties : This compound is a white solid soluble in organic solvents. It serves as an intermediate in synthesizing bioactive molecules, including pharmaceuticals and agrochemicals. The pyrrolidine ring introduces conformational flexibility, enhancing binding to biological targets .
2-Chloro-6-(1-piperazinyl)pyrazine Hydrochloride
- Molecular Formula : C₈H₁₁ClN₄·HCl
- Substituents : Chlorine (position 2), piperazinyl (position 6).
- Properties : The piperazine moiety introduces basicity and hydrogen-bonding capacity, making this compound a candidate for CNS-targeted drugs. It is listed in regulatory inventories (EINECS, EC) .
- Key Difference: The hydrochloride salt form enhances aqueous solubility, a feature absent in the non-ionic naphthalene derivative .
Tetramethylpyrazine
- Molecular Formula : C₈H₁₂N₂
- Substituents : Four methyl groups.
- Properties : Found in fermented foods like cocoa and Maotai liquor, tetramethylpyrazine contributes roasted aromas. It also exhibits antioxidant properties and is under investigation for cardiovascular benefits .
- Key Difference : The absence of chlorine and aromatic substituents limits electrophilic reactivity but enhances volatility, making it suitable for flavor applications .
Comparative Data Table
Biological Activity
2-Chloro-6-(naphthalen-1-yl)pyrazine is an organic compound characterized by its pyrazine core, which features a chlorine substituent at the 2-position and a naphthalen-1-yl group at the 6-position. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and material science. The compound has garnered interest for its interactions with various biological targets, suggesting potential therapeutic applications.
The molecular formula of this compound is C₁₃H₈ClN₂, with a molecular weight of 240.69 g/mol. Its chemical reactivity is influenced by the chlorine atom, which can participate in nucleophilic substitution reactions, making it a versatile building block for further chemical modifications.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its ability to interact with specific biological targets, including enzymes and receptors.
Antimicrobial Activity
Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of pyrazine have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth .
Anticancer Activity
In vitro studies have indicated that this compound may exhibit antiproliferative effects on cancer cell lines. For example, structural analogs have shown IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential as a chemotherapeutic agent .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Inhibition of ATPase Activity : A study on imidazo[1,2-a]pyrazines reported that certain derivatives exhibited inhibitory effects on ATPase enzymes from Helicobacter pylori, suggesting that modifications to the pyrazine core can enhance biological activity .
- Antiproliferative Effects : Another study demonstrated that various pyrazine derivatives, including those structurally related to this compound, showed significant antiproliferative activity against MCF-7 cells, with IC₅₀ values ranging from 10–33 nM .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-(naphthalen-2-yl)pyrazine | Similar pyrazine core with naphthalene substitution at different position | Potentially similar biological activities |
| 2-Chloro-6-piperidin-1-yl-pyrazine | Contains a piperidine group instead of naphthalene | Different pharmacological profile |
| 4-Chloro-2-methyl-6-phenylpyrimidine | Pyrimidine ring instead of pyrazine | Anticancer properties reported |
| 2-Chloro-4,8-dimethylquinoline | Quinoline structure with methyl groups | Unique antimicrobial activities |
This comparative analysis highlights how structural modifications impact biological activity, showcasing the versatility and potential applications of pyrazine derivatives in research and industry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-6-(naphthalen-1-yl)pyrazine, and how can reaction conditions be optimized?
- Methodology : Begin with nucleophilic aromatic substitution (NAS) using 2,6-dichloropyrazine and naphthalen-1-ylboronic acid under Suzuki-Miyaura coupling conditions. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/ethanol mixtures) to improve yield . Monitor reaction progress via TLC or HPLC. For purification, use column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodology : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic techniques. For crystallography, grow single crystals via slow evaporation in DCM/hexane. Analyze π-π stacking interactions (interplanar distances ~3.48 Å) and packing coefficients to validate structural stability . Complement with FT-IR for functional group analysis (C-Cl stretch at ~750 cm⁻¹) and UV-Vis for electronic transitions (π→π* in naphthalene and pyrazine moieties) .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodology : Screen for receptor binding affinity using radioligand displacement assays (e.g., 5-HT2C receptor, referencing MK 212 hydrochloride as a positive control ). Conduct dose-response studies to calculate IC₅₀ values. Use in vitro cytotoxicity assays (MTT/PrestoBlue) on cancer cell lines, and compare results to structurally similar compounds like BPR-890 (CB1 inverse agonist ).
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and photophysical properties of this compound?
- Methodology : Employ density functional theory (DFT) to model excited states (S₁, S₂) and vibronic couplings. Use the MCTDH method for 24-mode Hamiltonian simulations to reproduce absorption/phosphorescence spectra . Compare computed fluorescence energies (e.g., 3.9 eV) with experimental data in benzene matrices (3.6 eV) . Validate distance-dependent energy transfer to metal surfaces (e.g., Ag) using CPS theory .
Q. What strategies resolve contradictions in reported biological activities of pyrazine derivatives?
- Methodology : Perform structural-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing naphthyl with imidazole ). Use competitive binding assays to assess selectivity (e.g., 5-HT2C vs. 5-HT2A receptors ). Analyze crystallographic data to correlate steric/electronic effects with activity. Address discrepancies via meta-analysis of in vivo efficacy (e.g., locomotor activity vs. anxiogenic effects ).
Q. How do π-π interactions and allosteric modulation influence the compound’s behavior in coordination polymers or MOFs?
- Methodology : Study host-guest interactions in MOFs using variable-temperature NMR and X-ray diffraction. For example, encapsulate the compound in Ag-based frameworks to observe staggered π-π stacking (60° rotation) and stabilization of high-spin states in redox-active materials . Measure conductivity (e.g., CrCl₂(pyrazine)₂: ~10⁻³ S/cm) and magnetic coupling (ferrimagnetic ordering <55 K ).
Q. What experimental approaches validate the compound’s role in energy transfer processes at metal interfaces?
- Methodology : Use time-resolved phosphorescence spectroscopy to measure lifetime decay (e.g., pyrazine on Ag(111) at 193 K ). Compare with CPS theory predictions for dipole orientations parallel to metal surfaces. Investigate quenching mechanisms via ellipsometry (dielectric constants) and temperature-dependent emission spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
